(2-Methylfuran-3-yl)-piperidin-1-ylmethanone
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Overview
Description
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone is an organic compound that belongs to the class of furans and piperidines This compound is characterized by the presence of a furan ring substituted with a methyl group at the 2-position and a piperidinylmethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 1,6-dioxo-2,4-dienes in the presence of p-toluenesulfonic acid or hydrochloric acid in acetic acid . The reaction conditions are crucial for obtaining high yields and the desired isomeric forms of the product.
Industrial Production Methods
Industrial production methods for this compound often utilize biomass-derived furans as starting materials. The transformation of these furans into the target compound involves several steps, including functionalization and cyclization reactions . The use of biorefineries and green chemistry principles is becoming increasingly important in the large-scale production of such compounds.
Chemical Reactions Analysis
Types of Reactions
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the piperidinylmethanone moiety can be reduced to form alcohols.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of flavor and fragrance compounds due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Methylfuran-3-yl)-(4-phenylpiperidin-1-yl)methanone: Similar structure with a phenyl group substitution.
2-Methyl-3-(methyldithio)furan: Contains a methyldithio group instead of a piperidinylmethanone group.
Uniqueness
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone is unique due to its combination of a furan ring and a piperidinylmethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methylfuran-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQLMWWRZEELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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